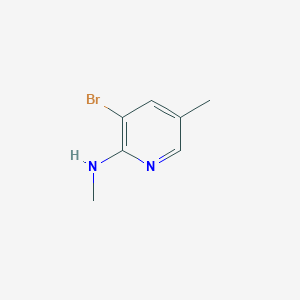

3-bromo-N,5-dimethylpyridin-2-amine

Description

The study of specific chemical structures is often driven by the potential to create novel molecules with unique properties. 3-bromo-N,5-dimethylpyridin-2-amine is one such compound, a substituted pyridine (B92270) that, by virtue of its distinct functional groups, holds potential as a valuable building block in organic synthesis. Its utility is best understood by first examining the importance of its parent scaffold, pyridine, and the strategic role of its bromo-substituent.

Pyridine, a heterocyclic organic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. tandfonline.com This single substitution has profound effects on the molecule's properties, making the pyridine ring a fundamental component in a multitude of natural products and synthetic compounds. tandfonline.comenpress-publisher.com Pyridine derivatives are recognized as one of the most significant classes of heterocyclic compounds, with wide-ranging applications. tandfonline.comnih.gov

In medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in numerous drugs across various therapeutic areas. jchemrev.com The inclusion of the pyridine nucleus can enhance the pharmacological profile of a molecule, and its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. tandfonline.comnih.govjchemrev.com The adaptability of the pyridine ring allows for extensive structural modifications, enabling chemists to fine-tune molecules for specific biological targets. enpress-publisher.com Beyond medicine, pyridine derivatives are integral to the development of chemosensors, dyes, and agricultural chemicals. tandfonline.comenpress-publisher.com

The functionalization of the pyridine ring is a key strategy in chemical synthesis, and halopyridines, particularly bromopyridines, are exceptionally useful intermediates. alkalisci.comottokemi.com The bromine atom acts as a versatile handle, allowing for a variety of subsequent chemical transformations. Bromopyridines are common substrates in a host of powerful cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgsigmaaldrich.com

These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. alkalisci.comsigmaaldrich.com This capability allows chemists to use bromopyridines as building blocks to construct more complex molecular architectures from simpler, commercially available precursors. alkalisci.comnbinno.com The strategic placement of a bromine atom on the pyridine ring provides a reactive site for introducing new functional groups or linking the pyridine core to other molecular fragments, a crucial step in the synthesis of novel compounds for drug discovery and materials science. nbinno.com

This compound is a distinct molecule within the broader family of bromopyridines. Its specific substitution pattern—a bromo group at position 3, a methylamino group at position 2, and a methyl group at position 5—defines its unique chemical identity and potential reactivity.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 872492-59-6 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Canonical SMILES | CC1=CN=C(NC)C(Br)=C1 |

Table 1: Chemical Identification of this compound.

While specific, peer-reviewed research focusing exclusively on the applications of this compound is not extensively documented in publicly available literature, its research rationale can be inferred from its structure. It is positioned as a useful research chemical and synthetic building block. ambeed.combldpharm.com The compound combines the valued pyridine core, known for its presence in bioactive molecules, with a strategically placed bromine atom. nih.govjchemrev.com

The primary research interest in this compound lies in its potential as an intermediate for the synthesis of more complex molecules. The bromine at the C-3 position serves as a key site for synthetic elaboration via cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. The existing N-methylamino and methyl groups on the ring influence the electronic properties and steric environment of the molecule, which can be used to direct further reactions and ultimately contribute to the final properties of the target compound. Therefore, the research rationale for this compound is its role as a bespoke building block for constructing novel, highly substituted pyridine derivatives for evaluation in medicinal chemistry and other areas of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,5-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUFXFGRHGKCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 3 Bromo N,5 Dimethylpyridin 2 Amine

Substituent Effects on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 3-bromo-N,5-dimethylpyridin-2-amine is a product of the combined electronic contributions of its substituents: the bromine atom, the N-methylamino group, and the methyl group.

Influence of Bromine on Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iqmasterorganicchemistry.com The introduction of a halogen substituent, such as bromine, further deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect. masterorganicchemistry.commsu.edu This deactivation stems from the high electronegativity of halogen atoms which reduces the electron density of the aromatic system. uoanbar.edu.iqmsu.edu

However, the bromine atom also possesses lone pairs of electrons that can be donated to the ring via resonance (a pi-donation effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine. msu.edu In the case of this compound, the deactivating inductive effect of bromine likely outweighs its activating resonance effect, making electrophilic substitution challenging. masterorganicchemistry.com The reaction is further complicated by the presence of the strongly activating amino group and the moderately activating methyl group, which also direct incoming electrophiles. masterorganicchemistry.com In acidic conditions, required for many electrophilic substitution reactions, the pyridine nitrogen and the exocyclic amine can be protonated, which would strongly deactivate the ring to any electrophilic attack. uoanbar.edu.iq

Directing Effects of Amine and Methyl Groups on Nucleophilic Substitution

Pyridine's electron-deficient nature makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqabertay.ac.uk Halogen atoms at these positions are readily displaced by nucleophiles. abertay.ac.uk In this compound, the bromine is at the 3-position, which is typically less reactive towards nucleophilic displacement than the 2- or 4-positions. abertay.ac.uk

The outcome of nucleophilic substitution is influenced by the directing effects of the other substituents. The N-methylamino group at the C2 position and the methyl group at the C5 position are both electron-donating groups. These groups increase the electron density of the ring, which generally disfavors nucleophilic attack. However, their positions play a crucial role in directing potential reactions. The C4 and C6 positions are the most electron-deficient carbons in the ring and are thus the most likely sites for nucleophilic attack. Quaternization of the pyridine nitrogen can further enhance reactivity towards nucleophiles at the 2- and 4-positions. google.com Studies on related aminobromoquinolines have shown that the positions of the amino and bromo groups can lead to complex reactions, including rearrangements and ring transformations under strong basic conditions like potassium amide in liquid ammonia. researchgate.net

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C3 position serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org Bromo-substituted pyridines are common substrates for this reaction, allowing for the synthesis of a wide array of aryl- and heteroaryl-substituted pyridines. smolecule.com The compound this compound is a suitable substrate for Suzuki-Miyaura coupling, reacting with various boronic acids to form a new bond at the C3 position. smolecule.com This reaction is valuable for creating more complex molecules from the pyridine scaffold.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | R-B(OH)₂ (Aryl or Heteroaryl boronic acid) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent | 3-R-N,5-dimethylpyridin-2-amine |

Mechanistic Investigations of Catalytic Cycles

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: libretexts.orgchemrxiv.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex. This is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The organic group (R) from the boronic acid (or its boronate derivative, formed by reaction with a base) is transferred to the Pd(II) complex, displacing the halide. wikipedia.orglibretexts.org For electron-poor heterocyclic systems, this step can be slow and may require additives like silver salts (e.g., Ag₂O or Ag₂CO₃) to facilitate the transfer from the boron atom to the palladium center. uzh.ch

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Mechanistic studies on related electron-deficient substrates, such as 3-bromo-1,2,4,5-tetrazine, have provided detailed insights. These studies, combining kinetic analysis, isolation of intermediates, and computational methods, confirm the crucial role of additives in accelerating the transmetalation step. uzh.ch The presence of unprotected N-H groups, as in the amino group of the title compound, can potentially inhibit the catalyst, though successful couplings are often achieved under mild conditions with appropriate choice of catalyst and base. nih.gov

Stereochemical Aspects and Atropselectivity in Related Systems

When the Suzuki-Miyaura coupling involves sterically hindered reactants, such as ortho-substituted arylboronic acids and substituted pyridines, the resulting biaryl products can exhibit restricted rotation around the newly formed C-C single bond. This can lead to the formation of stable, separable stereoisomers known as atropisomers, which possess axial chirality. beilstein-journals.orgresearchgate.net

Scope with Various Boronic Acid/Ester Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting organoboron compounds with organic halides in the presence of a palladium catalyst. mdpi.com This reaction is widely applicable to bromopyridine derivatives. mdpi.com For this compound, the bromine atom at the 3-position can be readily displaced by a variety of aryl and heteroaryl groups supplied by corresponding boronic acids or esters. The reaction tolerates a wide range of functional groups on the coupling partner, although the presence of the primary amine on the pyridine substrate can sometimes interfere by coordinating with the palladium catalyst. mdpi.com In such cases, protection of the amine group as an amide may be employed to improve yields. mdpi.com The reaction typically proceeds with good yields, providing a direct route to 3-aryl-N,5-dimethylpyridin-2-amine derivatives. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines This table is illustrative of typical transformations for related bromopyridines.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Product (Ar = Aryl Group) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 3-phenyl-N,5-dimethylpyridin-2-amine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 3-(4-methoxyphenyl)-N,5-dimethylpyridin-2-amine |

| 2-Thienylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF | 3-(thiophen-2-yl)-N,5-dimethylpyridin-2-amine |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 3-(pyridin-3-yl)-N,5-dimethylpyridin-2-amine |

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Sonogashira)

Beyond the Suzuki reaction, the C-Br bond in this compound is susceptible to other palladium-catalyzed cross-coupling reactions, expanding its synthetic utility.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. illinois.edu It is a powerful tool for C-C bond formation and has been used in the synthesis of complex pyridine derivatives. google.commdpi.com For instance, in a related system, a Negishi coupling was employed to selectively introduce a methyl group at the 3-position of a dibrominated pyridine precursor, demonstrating its utility for alkylation. google.com The reaction is catalyzed by either nickel or palladium complexes. illinois.edu

Stille Coupling : The Stille reaction couples organic halides with organostannane (organotin) reagents, catalyzed by palladium. organic-chemistry.orglibretexts.org It is known for its tolerance of a wide array of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orguwindsor.ca The reaction is applicable to brominated heterocycles, allowing for the introduction of aryl, vinyl, or alkyl groups. uwindsor.caewha.ac.kr

Sonogashira Coupling : This reaction is one of the most effective methods for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. scirp.org The reaction is co-catalyzed by palladium and copper(I) salts and is typically run under mild conditions. wikipedia.orgorganic-chemistry.org Research on 2-amino-3-bromopyridines demonstrates that they are excellent substrates for Sonogashira coupling with various terminal alkynes, affording 2-amino-3-alkynyl pyridine derivatives in good to excellent yields. scirp.org This methodology is directly applicable to this compound.

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes Data adapted from studies on analogous 2-amino-3-bromopyridine (B76627) substrates. scirp.org

| Terminal Alkyne | Catalyst System | Base | Product | Yield |

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | N,5-dimethyl-3-(phenylethynyl)pyridin-2-amine | Good |

| 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 3-(hex-1-yn-1-yl)-N,5-dimethylpyridin-2-amine | Good |

| 3-Phenyl-1-propyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | N,5-dimethyl-3-(3-phenylprop-1-yn-1-yl)pyridin-2-amine | High |

| (Trimethylsilyl)acetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | N,5-dimethyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | High |

Siloxane-Based Cross-Coupling of Bromopyridine Derivatives

A more recent alternative to the traditional Stille and Suzuki reactions involves the palladium-catalyzed, fluoride-promoted cross-coupling of organosiloxane derivatives. psu.edu This methodology has proven effective for a wide range of aryl bromides, including various bromopyridines. psu.edu The reaction typically uses a palladium catalyst with specialized phosphine (B1218219) ligands and a fluoride (B91410) source, such as TBAF, to activate the silicon reagent. This approach avoids the use of toxic organotin reagents and potentially unstable boronic acids, offering a valuable and more robust coupling strategy. psu.edu

Transformation of the Amine Functionality

The primary amine at the C-2 position is a key functional handle for further molecular elaboration.

Formation of Schiff Bases and Related Imine Derivatives

The primary amine of this compound can readily undergo condensation reactions with aldehydes and ketones to form the corresponding Schiff bases, or imines. researchgate.net This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. This transformation is often reversible and acid-catalyzed. The formation of these imine derivatives can serve as a protecting strategy for the amine or as an intermediate for further synthetic transformations.

Further Derivatization via Amine Reactivity (e.g., Acylation, Urea (B33335) Formation)

The nucleophilic character of the 2-amino group allows for a range of derivatization reactions.

Acylation : The amine can be acylated using acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N-(3-bromo-5-methylpyridin-2-yl)-N-methylacetamide. This transformation is useful for protecting the amine group or modulating the electronic properties of the pyridine ring, which can influence the outcome of subsequent reactions like palladium-catalyzed couplings. mdpi.com

Urea Formation : Reaction of the primary amine with an isocyanate (R-N=C=O) leads to the formation of a substituted urea derivative. This provides a reliable method for linking the pyridine scaffold to other molecular fragments through a stable urea linkage.

Formimidamide Formation : The amine can react with reagents like N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form an (E)-N'-(3-bromo-5-methylpyridin-2-yl)-N,N-dimethylformimidamide. This transformation serves to install a directing group that can influence the regioselectivity of subsequent metallation or coupling reactions. google.com

Reactivity at C-H Bonds

While the C-Br bond is the most reactive site for cross-coupling, the C-H bonds on the pyridine ring can also participate in chemical reactions, typically through transition-metal-catalyzed C-H activation. whiterose.ac.ukdiva-portal.org In the case of this compound, the pyridine nitrogen and the 2-amino group can act as directing groups, facilitating the selective functionalization of adjacent C-H bonds. diva-portal.org The most likely positions for such reactions would be the C-4 and C-6 positions. These reactions often require rhodium, ruthenium, or palladium catalysts and can be used to introduce aryl, alkyl, or other functional groups directly onto the pyridine core, bypassing the need for a pre-installed halide. whiterose.ac.ukacs.org

Reduction and Oxidation Reactions

The pyridine ring and the bromine substituent in this compound are susceptible to both reduction and oxidation, offering pathways to further diversify its chemical structure.

Protodehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a common reaction for aryl halides. An iron-catalyzed protodehalogenation of 5-bromo-N,N-dimethylpyridin-2-amine, a close structural analog of the title compound, has been reported. rameshrasappan.com This reaction proceeds efficiently using phenylhydrosilane as the reducing agent and iron(III) chloride as the catalyst, without the need for specialized ligands. rameshrasappan.com The reaction conditions are generally mild, and the process has been shown to be scalable. rameshrasappan.com

In a study on 5-bromo-N,N-dimethylpyridin-2-amine, the expected protodehalogenated product, N,N-dimethylpyridin-2-amine, was obtained in a 20% yield, alongside a silylated coupled product in 24% yield. rameshrasappan.com This suggests that while protodehalogenation is a feasible pathway, side reactions can occur under these conditions. rameshrasappan.com

| Substrate | Catalyst | Reducing Agent | Product | Yield (%) | Reference |

| 5-bromo-N,N-dimethylpyridin-2-amine | FeCl3 | Phenylhydrosilane | N,N-dimethylpyridin-2-amine | 20 | rameshrasappan.com |

The pyridine ring can be reduced to form dihydropyridine, tetrahydropyridine, or piperidine (B6355638) derivatives. abertay.ac.uk The choice of reducing agent and reaction conditions determines the extent of reduction. Strong reducing agents like lithium aluminum hydride can reduce the pyridine ring, often in the presence of a Lewis acid like aluminum chloride to enhance reactivity. abertay.ac.uk The reduction of a similar compound, 3-bromo-N,N-dimethylpyridin-4-amine, can lead to dehalogenated pyridines as well as reduced pyridine derivatives. This indicates that for this compound, both removal of the bromine and saturation of the pyridine ring are possible outcomes of reduction reactions.

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. abertay.ac.uk This transformation is typically achieved using peracids, such as peracetic acid. abertay.ac.uk The formation of an N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. For a related compound, 3-bromo-N,N-dimethylpyridin-4-amine, oxidation can lead to the formation of N-oxides. More complex oxidative transformations can also occur. For instance, the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols can lead to the formation of benzofuro[3,2-d]pyrimidines through an intramolecular nucleophilic aromatic substitution reaction following oxidation. researchgate.net This suggests that under specific conditions, oxidative cyclization could be a potential reaction pathway for derivatives of this compound.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Experimental techniques such as deuterium (B1214612) labeling and the study of kinetic isotope effects are invaluable in this regard. researchgate.netd-nb.info

Deuterium Labeling

Deuterium labeling studies are instrumental in tracing the origin of hydrogen atoms in a reaction. In the context of the iron-catalyzed protodehalogenation of 5-bromo-N,N-dimethylpyridin-2-amine, deuterium labeling experiments were conducted to identify the source of the hydrogen atom that replaces the bromine. rameshrasappan.com When a deuterated silane (B1218182) (PhSiD3) was used as the reducing agent, significant deuterium incorporation was observed in the product. rameshrasappan.com Conversely, when the reaction was carried out in a deuterated solvent (THF-d8) with a non-deuterated silane, no deuterium was incorporated into the product. rameshrasappan.com These results unequivocally demonstrate that the hydrogen atom is transferred from the silane reducing agent. rameshrasappan.com

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for determining whether a C-H (or other) bond is broken in the rate-determining step of a reaction. d-nb.infowikipedia.org For C-H activation reactions, a primary KIE (kH/kD) significantly greater than 1 indicates that the C-H bond cleavage is likely part of the rate-limiting step. nih.gov For example, a primary KIE of 3.1 was observed in the Rh(III)-catalyzed alkenylation of a picolinamide (B142947) derivative, suggesting that the C-H bond cleavage is indeed rate-limiting. nih.gov Similarly, a KIE of 4.0 was found for the Pd-mediated C-H alkenylation of pyridine. nih.gov While specific KIE studies on this compound are not available, these examples from related pyridine systems suggest that C-H activation reactions involving this compound would likely exhibit a significant KIE, providing a means to probe the reaction mechanism.

Identification of Reaction Intermediates and Transition States

Understanding the transient species that form during a chemical reaction is paramount to elucidating its mechanism. For reactions involving this compound, particularly in widely used cross-coupling reactions like the Suzuki-Miyaura coupling, a series of well-defined intermediates and transition states have been proposed, often supported by computational studies on analogous systems.

The generally accepted catalytic cycle for a Suzuki-Miyaura reaction, which is applicable to this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The initial step involves the reaction of the palladium(0) catalyst with the C-Br bond of this compound. This leads to the formation of a square planar palladium(II) intermediate. The oxidative addition is often the rate-determining step in the catalytic cycle. libretexts.org For related bromopyridine derivatives, it has been observed that the electron-withdrawing nature of the bromine atom and the pyridine nitrogen facilitates this step.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid. In some cases, for challenging couplings involving electron-deficient heterocycles, additives like silver carbonate (Ag₂CO₃) are crucial. uzh.ch The silver salt is believed to facilitate the transmetalation step, overcoming the low reactivity of certain substrates. uzh.ch

Reductive Elimination: The final step of the catalytic cycle involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. The two organic groups on the palladium(II) center couple and are eliminated from the metal.

While direct experimental observation of these intermediates for this compound is challenging due to their transient nature, computational methods such as Density Functional Theory (DFT) have been employed to model the reaction pathways of similar pyridine derivatives. mdpi.com These studies help in predicting the geometries and energies of the intermediates and transition states, providing a deeper understanding of the reaction mechanism. For instance, in the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine, the selectivity observed with certain boronic acids suggested the involvement of a metal-oxygen chelation effect in the transition state. beilstein-journals.org Such interactions could also play a role in the reactions of this compound, influencing the reaction's stereochemistry and regioselectivity.

Pathways of By-product Formation and Selectivity Control

In the synthesis of functionalized pyridines, the formation of by-products can significantly impact the yield and purity of the desired product. For reactions involving this compound, several potential side reactions can occur, and controlling the selectivity is a key challenge.

One common side reaction in Suzuki-Miyaura couplings is homo-coupling of the boronic acid, leading to the formation of a biaryl by-product. This is often more prevalent with highly reactive boronic acids or when the transmetalation step is slow.

Another potential by-product can arise from proto-debromination , where the bromine atom is replaced by a hydrogen atom. This can occur through various pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture.

In the context of related compounds, studies on the synthesis of 3-amino-5-bromopyridine (B85033) derivatives have shown that under certain conditions, a mixture of mono- and bis-alkylated products can be formed. clockss.org Similarly, the reaction of 3,5-dibromopyridine (B18299) with dimethylamine (B145610) can lead to a mixture of 5-bromo-3-dimethylaminopyridine and 5-bromo-4-dimethylaminopyridine, highlighting the challenges in achieving regioselectivity. clockss.org

The choice of catalyst and reaction conditions plays a crucial role in minimizing by-product formation and controlling selectivity. For instance, in the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine, it was found that using a nickel catalyst instead of a palladium catalyst led to the formation of fewer and smaller quantities of side products. google.com The use of specific ligands can also dramatically influence the outcome of the reaction. Bulky, electron-rich phosphine ligands are often employed in Suzuki-Miyaura reactions to promote the desired cross-coupling pathway and suppress side reactions. libretexts.org

Furthermore, the inherent electronic properties of the this compound molecule can be leveraged to control selectivity. The amino group at the 2-position is a strong electron-donating group, which can direct electrophilic substitution to the C5 position. snnu.edu.cn This electronic influence, combined with the steric hindrance from the methyl groups, can be exploited to achieve regioselective functionalization.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo N,5 Dimethylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

Detailed ¹H NMR Assignments and Conformational Analysis

The ¹H NMR spectrum of 3-bromo-N,5-dimethylpyridin-2-amine would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would likely display two doublets corresponding to the protons at the C4 and C6 positions of the pyridine (B92270) ring, with their chemical shifts and coupling constants providing insight into their spatial relationship. The methyl groups at the N- and C5-positions would each produce a singlet, with the chemical shift of the N-methyl group being influenced by the electronic environment of the amino group. Conformational analysis, aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy, would be crucial to understand the preferred orientation of the N-methyl group relative to the pyridine ring.

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

A ¹³C NMR spectrum would provide definitive evidence for the carbon skeleton. Each unique carbon atom in This compound would give rise to a separate signal. The carbon atom bonded to the bromine (C3) would be expected to appear at a characteristic chemical shift. The other pyridine ring carbons (C2, C4, C5, and C6) would also have distinct resonances, confirming the substitution pattern. The signals for the two methyl carbons (N-CH₃ and C5-CH₃) would be observed in the aliphatic region of the spectrum, solidifying the structural assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, between the H4 and H6 protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would link the proton and carbon frameworks.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Modes of Pyridine Ring and Substituents

The IR spectrum of This compound would exhibit several characteristic absorption bands. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. The presence of the bromine substituent would influence the exact position of these bands. C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br stretching vibration would likely be found in the lower frequency region of the spectrum.

Analysis of N-H Stretching Frequencies

As This compound is a secondary amine, a single, moderately intense N-H stretching band would be expected in the region of 3500-3300 cm⁻¹. The precise position and shape of this band can provide information about hydrogen bonding within the sample. The N-H bending vibration would also be present, typically in the 1650-1550 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while electron ionization mass spectrometry reveals characteristic fragmentation patterns that aid in structural verification.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement. For this compound, with the chemical formula C₇H₉BrN₂, the theoretical exact mass can be calculated with high precision. This technique is crucial to distinguish it from isomers or other compounds with the same nominal mass.

The expected monoisotopic mass for the [M+H]⁺ ion of this compound is a key analytical benchmark. While direct HRMS data for this specific compound is not widely published, data for closely related compounds, such as its derivatives, confirms the utility of this technique in its characterization. For instance, a sulfonamide derivative of this compound has been characterized by ESI-TOF HRMS, demonstrating the applicability of the method.

Table 1: Theoretical Exact Mass Data for this compound

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₉⁷⁹BrN₂ | 199.9949 |

| [M]⁺ | C₇H₉⁸¹BrN₂ | 201.9929 |

| [M+H]⁺ | C₇H₁₀⁷⁹BrN₂ | 201.0025 |

Note: The table presents the theoretical monoisotopic masses for the molecular ion [M]⁺ and the protonated molecule [M+H]⁺, considering the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the compound's structure through the analysis of its fragmentation patterns. For this compound, the fragmentation is expected to follow established principles for substituted pyridines and amines.

Upon electron impact, the molecular ion peak would be observed, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways would likely include:

Loss of a bromine radical (•Br): This is a common fragmentation for brominated aromatic compounds, leading to a significant peak at [M-79]⁺ and [M-81]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a dominant fragmentation pathway for amines. libretexts.org This could result in the loss of a methyl radical (•CH₃) from the N-methyl group.

Cleavage of the pyridine ring: Fragmentation of the heterocyclic ring can also occur, leading to smaller charged fragments.

Based on the analysis of similar compounds like 3-bromo-2,5-dimethylpyridine, a significant fragmentation pathway involves the loss of the bromine atom. For aminopyridines, alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation. libretexts.org

Table 2: Plausible EI-MS Fragmentation Data for this compound

| m/z Value | Plausible Fragment | Comments |

|---|---|---|

| 200/202 | [C₇H₉BrN₂]⁺ | Molecular ion peak (showing Br isotope pattern) |

| 185/187 | [C₆H₆BrN₂]⁺ | Loss of a methyl radical (•CH₃) |

X-ray Crystallography

While a specific single-crystal X-ray structure for this compound is not publicly available, extensive studies on closely related brominated aminopyridines provide a strong basis for predicting its solid-state structure and intermolecular interactions.

The molecular geometry of this compound is expected to feature a planar pyridine ring. The C-Br bond length would be consistent with those observed in other bromopyridine derivatives, typically around 1.9 Å. The bond angles within the pyridine ring will be close to 120°, with some distortion due to the substituents. The exocyclic N-methylamino group will have a specific orientation relative to the pyridine ring, influenced by steric and electronic factors.

For analogous compounds like 5-bromo-N,3-dimethylpyridin-2-amine, crystallographic studies have revealed specific torsional angles of the substituents relative to the pyridine ring plane, indicating near-planarity which can influence electronic conjugation.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value/System | Reference Analog |

|---|---|---|

| Crystal System | Monoclinic | 5-bromo-N,3-dimethylpyridin-2-amine |

| Space Group | P2₁/c or similar | 5-bromo-N,3-dimethylpyridin-2-amine |

| C-Br Bond Length | ~1.9 Å | 3-bromo-2,5-dimethylpyridine |

The solid-state structure of this compound is anticipated to be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The secondary amine group (N-H) is a hydrogen bond donor, while the pyridine nitrogen is a potential acceptor. This can lead to the formation of intermolecular N-H···N hydrogen bonds, a common feature in the crystal structures of aminopyridines. nih.govnih.gov These interactions often result in the formation of centrosymmetric dimers.

The interplay of hydrogen and halogen bonding is expected to direct the self-assembly of this compound molecules into a well-defined supramolecular architecture. Based on studies of similar compounds, a layered or sheet-like packing arrangement is plausible. nih.gov

For instance, in the crystal structure of 3-bromopyridin-2-amine, N-H···N hydrogen-bonded dimers are further assembled into two-dimensional layers through C-Br···Br halogen bonding. nih.gov Similarly, 5-bromo-N,3-dimethylpyridin-2-amine exhibits a layered structure where molecules are arranged in parallel planes. These examples strongly suggest that the crystal packing of the title compound will feature a higher-order assembly driven by these directional intermolecular forces, leading to a stable three-dimensional network.

Computational and Theoretical Investigations of 3 Bromo N,5 Dimethylpyridin 2 Amine

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry of 3-bromo-N,5-dimethylpyridin-2-amine, finding the most stable arrangement of its atoms in three-dimensional space. These calculations can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to determine the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are crucial for understanding the molecule's stability and reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Common basis sets include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). The selection of a basis set is a compromise between desired accuracy and computational cost.

The level of theory refers to the specific DFT functional used, such as B3LYP or PBE0, which are hybrid functionals that combine a portion of the exact Hartree-Fock exchange with a density functional. The choice of both the basis set and the level of theory is critical for obtaining reliable and predictive results for the properties of this compound.

Analysis of Electronic Properties

From the results of quantum mechanical calculations, several key electronic properties of this compound can be analyzed to understand its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the energies of these orbitals and their spatial distribution can be calculated to predict its reactive sites.

Interactive Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.91 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents neutral or near-neutral potential. For this compound, the MEP map can highlight the electronegative nitrogen and bromine atoms as potential sites for interaction.

The distribution of electric charge within a molecule can be quantified by assigning partial charges to each atom. Mulliken charge analysis is one method used to calculate these atomic charges from the results of quantum mechanical calculations. While Mulliken charges are known to be basis set dependent, they can still provide a qualitative understanding of the charge distribution. In this compound, the Mulliken charges can indicate which atoms are electron-rich and which are electron-poor, further elucidating its potential reactivity.

Interactive Data Table: Selected Mulliken Atomic Charges

| Atom | Mulliken Charge (a.u.) |

| N (amine) | -0.65 |

| N (pyridine) | -0.58 |

| Br | -0.12 |

| C (attached to Br) | 0.25 |

Dipole Moment Calculations

For instance, in a computational study of various aminopyridines and aminopyrimidines, the charge distribution and its relation to the dipole moment were investigated. rsc.org Such studies often utilize methods like the STO-3G minimal basis set to perform ab initio calculations, providing a foundational understanding of the electronic landscape of these molecules. rsc.org

The table below illustrates hypothetical dipole moment values for this compound in different solvents, as would be determined by computational methods. The variation in dipole moment with the solvent is due to the reaction field of the solvent, which is a measure of how the solvent's polarity influences the solute's electronic distribution.

Table 1: Hypothetical Calculated Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 2.5 |

| Dichloromethane | 8.93 | 3.1 |

| Acetonitrile | 37.5 | 3.5 |

| Water | 80.1 | 3.8 |

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving molecules like this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most probable reaction pathways.

A key aspect of reaction mechanism modeling is the location of transition states, which are saddle points on the potential energy surface connecting reactants and products. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to find these structures. Once the transition state is located, its structure provides valuable information about the geometry of the activated complex.

The table below presents hypothetical activation energies for a nucleophilic substitution reaction of this compound with a generic nucleophile, calculated using different DFT functionals.

Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound

| DFT Functional | Basis Set | Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d) | 22.5 |

| M06-2X | 6-311+G(d,p) | 20.8 |

| ωB97X-D | def2-TZVP | 21.2 |

Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path from the transition state down to the reactants and products. This analysis confirms that the located transition state indeed connects the desired reactants and products. The IRC path provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and formation. For complex reactions, analyzing the IRC can reveal the presence of intermediates and secondary transition states.

The solvent can have a profound impact on reaction mechanisms and rates. Computational models can account for solvent effects in two primary ways: implicitly and explicitly. rsc.org

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally demanding but can account for specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the reaction pathway and energetics. nih.gov

For instance, a study on the Claisen rearrangement of allyl-p-tolyl ether demonstrated that explicit hydrogen bonding between the transition state and water molecules is the primary reason for the observed rate acceleration in aqueous solution. nih.gov Similar considerations would be important when modeling reactions of this compound in protic solvents.

Conformational Analysis and Rotational Barriers

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Computational methods are instrumental in exploring the conformational landscape and quantifying the energy barriers to rotation around single bonds.

For this compound, conformational analysis would focus on the rotation around the C2-N(amine) bond and the C-N bonds of the dimethylamino group, as well as the rotation of the methyl group at the 5-position. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for conformational changes.

The energy difference between a minimum and a maximum on the potential energy surface is the rotational barrier. These barriers can be determined experimentally using techniques like dynamic NMR spectroscopy and compared with calculated values. mdpi.com For example, a study on N-benzhydrylformamides used both dynamic NMR and DFT calculations to investigate the rotational barriers of the formyl and aryl groups. mdpi.com

The following table provides hypothetical rotational barriers for the different rotating groups in this compound, which would be obtained from DFT calculations.

Table 3: Hypothetical Rotational Barriers in this compound

| Rotational Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| C2-N(amine) | B3LYP/6-31G(d) | 8.2 |

| C5-CH3 | B3LYP/6-31G(d) | 2.1 |

| N-CH3 (amino) | B3LYP/6-31G(d) | 4.5 |

Charge Transfer Complex Formation Studies

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. Aminopyridines, including this compound, can act as electron donors due to the presence of lone pairs on the nitrogen atoms and the electron-rich aromatic ring. Theoretical studies can provide significant insights into the nature of these complexes.

Computational investigations of CT complexes typically involve calculating their optimized geometry, interaction energy, and electronic properties. Methods such as DFT and time-dependent DFT (TD-DFT) are used to predict the electronic absorption spectra of these complexes, which are characterized by a new absorption band, the charge-transfer band, that is not present in the spectra of the individual donor or acceptor molecules. otago.ac.nzotago.ac.nz

A study on the CT complexes of 2-aminopyridine (B139424) and 3-aminopyridine (B143674) with various π-acceptors like tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) used spectrophotometric methods to determine the formation constants and energies of the CT transitions. nih.govhbku.edu.qa Theoretical calculations on such systems can complement experimental findings by providing a detailed picture of the electronic transitions involved. otago.ac.nzotago.ac.nz

The table below presents hypothetical calculated properties for a charge-transfer complex between this compound and a generic π-acceptor.

Table 4: Hypothetical Calculated Properties of a Charge-Transfer Complex of this compound

| Property | Computational Method | Calculated Value |

| Interaction Energy (kcal/mol) | B3LYP-D3/def2-TZVP | -8.5 |

| Charge Transfer Amount (e) | Mulliken Population Analysis | 0.15 |

| CT Excitation Wavelength (nm) | TD-DFT/B3LYP/6-31G(d) | 450 |

Derivatives and Synthetic Applications of 3 Bromo N,5 Dimethylpyridin 2 Amine

Role as a Key Intermediate in Organic Synthesis

3-Bromo-N,5-dimethylpyridin-2-amine serves as a crucial building block in multistep organic syntheses. The strategic placement of its functional groups allows for sequential and regioselective transformations. The bromine atom at the 3-position is particularly significant, as it provides a reactive handle for introducing a wide range of substituents through cross-coupling reactions. Meanwhile, the amino group at the 2-position and the methyl group at the 5-position influence the electronic properties of the pyridine (B92270) ring and can be used to direct further chemical modifications or to form part of the final molecular scaffold.

This compound is recognized as a key intermediate in the synthesis of various target molecules, including pharmaceutically active compounds. For instance, it is listed as an intermediate in the synthesis of Ozenoxacin, a topical antibacterial agent. made-in-china.com The general utility of related bromo-pyridines as intermediates is well-documented, such as in the preparation of azatetralones, which are precursors for aldose reductase inhibitors. google.com The value of this compound lies in its ability to be incorporated into a synthetic route, providing a stable yet reactive core that can be elaborated into more complex structures.

Synthesis of Diversely Substituted Pyridine Systems

The bromine atom on the pyridine ring of this compound is the primary site for diversification. This halogen allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of substituted pyridine derivatives. Metal-catalyzed cross-coupling reactions are the most common methods employed for this purpose.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to couple bromopyridines with various boronic acids or esters, creating new C-C bonds. While studies on the exact substrate this compound are specific, the reactivity is well-established for closely related analogs like 5-bromo-2-methylpyridin-3-amine. mdpi.com In these reactions, the bromo-pyridine is coupled with different arylboronic acids to produce 5-aryl-substituted pyridines. mdpi.com This methodology is highly versatile, tolerating a wide range of functional groups on the boronic acid partner, thus enabling the synthesis of large libraries of compounds for screening purposes. mdpi.commdpi.com

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, other metal-catalyzed couplings can be applied to bromopyridines to generate diverse systems. These include:

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents. d-nb.info

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. acs.org

These reactions collectively provide a powerful toolkit for modifying the 3-position of the pyridine core, leading to molecules with tailored electronic and steric properties.

| Reaction Type | Catalyst/Reagents | Bond Formed | Product Type | Reference |

| Suzuki-Miyaura | Pd catalyst, Base, Arylboronic acid | C-C (aryl) | 3-Aryl-N,5-dimethylpyridin-2-amine | mdpi.com |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | C-C (alkyl/aryl) | 3-Substituted Pyridines | d-nb.info |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | 3-Amino Pyridine Derivatives | acs.org |

| Homocoupling | Ni catalyst, Reducing agent | C-C (bipyridine) | Bipyridine Derivatives | mdpi.com |

Precursor for Advanced Heterocyclic Scaffolds

The functional groups on this compound can participate in cyclization reactions to form fused heterocyclic systems. These advanced scaffolds are often found in natural products and medicinally relevant molecules. researchgate.net

The initial substitution at the 3-position can be followed by a subsequent reaction involving the 2-amino group to construct a new ring fused to the pyridine core. For example, after replacing the bromine with a suitable group, the amino group can act as a nucleophile in an intramolecular cyclization. This strategy is used to build a variety of fused systems, such as:

Thieno[2,3-b]pyridines: These can be synthesized from appropriately substituted cyanopyridines or by cyclization of precursors containing sulfur. bohrium.comabertay.ac.uk

Pyrido[2,3-d]pyrimidines: These can be formed through reactions that build a pyrimidine (B1678525) ring onto the pyridine scaffold. ijpsonline.com

Azaquinazolinones: Functionalized pyridines can undergo C-H amidation followed by cyclization to yield these complex heterocyclic systems. whiterose.ac.uk

The synthesis of the natural product Anibamine, a CCR5 antagonist, from a related dibromodimethylpyridine highlights the utility of such building blocks in constructing complex, polycyclic natural products. acs.org This demonstrates how the simple pyridine core can be elaborated into intricate and valuable molecular architectures.

Application in Metal-Catalyzed Processes as a Ligand or Substrate

In metal-catalyzed reactions, this compound primarily acts as a substrate . As detailed in section 6.2, the carbon-bromine bond is readily activated by transition metal catalysts, particularly palladium and nickel, making it an ideal electrophilic partner in a multitude of cross-coupling reactions. google.commdpi.com

The efficiency of these transformations allows for the synthesis of complex molecules under relatively mild conditions. For example, palladium-catalyzed reactions are central to creating bipyridine structures, which are themselves important ligands in chemistry and components of functional materials. mdpi.com Ruthenium-catalyzed C-H activation processes have also been developed where a pyridine ring can act as a directing group to functionalize adjacent C-H bonds, showcasing the diverse roles of the pyridine motif in modern synthesis. acs.org

While the pyridine nitrogen itself can coordinate to metal centers and act as a ligand, in the context of cross-coupling reactions involving the C-Br bond, its role as a substrate is the most prominent application. The presence of the N,5-dimethyl groups and the 2-amino substituent modifies the electronic properties of the pyridine, which can influence the kinetics and outcome of these catalytic processes.

Design and Synthesis of Functional Molecules Utilizing the this compound Core

The ultimate goal of synthesizing derivatives from this compound is often the creation of functional molecules with specific applications. The pyridine core is a privileged scaffold in medicinal chemistry and materials science. researchgate.netijpsonline.com

By strategically using the synthetic handles on the this compound core, researchers can design and build molecules with desired biological activities or physical properties.

Pharmaceuticals: The pyridine motif is present in numerous drugs. mdpi.com The ability to diversify the 3-position of the core allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. As mentioned, this core is an intermediate for the antibacterial drug Ozenoxacin. made-in-china.com Derivatives of similar structures have been investigated for a range of biological activities, including anti-thrombolytic and biofilm inhibition properties. mdpi.com

Materials Science: Bipyridine units, which can be synthesized from bromopyridines, are famous for their ability to form stable complexes with metals, leading to applications in catalysis, light-emitting diodes (LEDs), and sensors. mdpi.com Furthermore, novel pyridine derivatives have been investigated as potential chiral dopants for liquid crystals. mdpi.com

The synthesis of these functional molecules showcases the importance of this compound as a starting point for innovation in both medicine and materials.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N,5-dimethylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves bromination and amine alkylation. A common method uses 2-amino-5-methylpyridine as a starting material, with bromination achieved via N-bromosuccinimide (NBS) in acetonitrile at 50–60°C . Subsequent N-methylation can be performed using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF under reflux . Optimization includes controlling stoichiometry (1.1–1.2 equivalents of NBS to minimize di-bromination byproducts) and using degassed solvents to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- ¹H/¹³C NMR : Key signals include the methyl groups (δ ~2.3 ppm for C5-CH₃, δ ~3.0 ppm for N-CH₃) and aromatic protons (δ ~6.8–7.5 ppm). The absence of NH₂ peaks confirms N-methylation .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ at m/z 215.02 (C₇H₁₀BrN₂) confirms the molecular formula .

- IR Spectroscopy : Absence of N–H stretches (~3300 cm⁻¹) further validates methylation. Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotational isomers or impurities, resolvable via 2D NMR (COSY, HSQC) .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

- Di-bromination : Over-bromination at the C5 position can occur with excess NBS. Mitigation: Use controlled equivalents (1.1×) and monitor reaction progress via TLC .

- N-Oxidation : DMF at high temperatures may oxidize the pyridine ring. Solution: Replace DMF with DMA (dimethylacetamide) or use inert atmospheres .

- Demethylation : Acidic workup can reverse N-methylation. Use neutral pH during quenching and extraction .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) elucidate the molecular geometry and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL reveals:

- Bond Angles/Lengths : The C–Br bond length (~1.90 Å) and C–N–C angles (~120°) confirm sp² hybridization.

- Intermolecular Interactions : N–H···N hydrogen bonds (2.1–2.3 Å) form centrosymmetric dimers, while Br···π interactions (3.3 Å) stabilize crystal packing .

- Torsional Strain : Methyl groups induce slight deviations from planarity (dihedral angles <5°), impacting solubility and reactivity .

Q. What strategies can resolve contradictions in reactivity data observed in nucleophilic substitution reactions of this compound?

Discrepancies in substitution rates (e.g., aryl vs. alkyl nucleophiles) arise from steric hindrance and electronic effects. Methodological approaches:

- Kinetic Studies : Monitor reaction progress via HPLC to compare activation energies for different nucleophiles .

- DFT Calculations : Use Gaussian or ORCA to model transition states and identify electronic barriers (e.g., LUMO localization at C3 vs. C5) .

- Isotopic Labeling : ¹⁵N-labeled amines can track regioselectivity in SNAr reactions .

Q. How do computational models (e.g., retrosynthesis tools) assist in predicting feasible synthetic pathways for this compound derivatives?

Tools like Reaxys or Pistachio analyze reaction databases to propose routes:

- Retrosynthetic Steps : Prioritize bromination followed by methylation, avoiding incompatible reagents (e.g., LiAlH₄ with halides) .

- Yield Prediction : Machine learning models (e.g., ASKCOS) predict optimal solvents (acetonitrile > DMF) and temperatures (60–80°C) for cross-coupling reactions .

- Side Reaction Alerts : Flags potential di-bromination or demethylation risks based on similar substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.